molecular formula C15H13N3O2 B421278 ethyl (2Z)-2-cyano-2-(1-phenylpyrimidin-4-ylidene)acetate

ethyl (2Z)-2-cyano-2-(1-phenylpyrimidin-4-ylidene)acetate

Cat. No. B421278
M. Wt: 267.28g/mol
InChI Key: XUZZXSRZRBGXHG-YPKPFQOOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyano-2-(1-phenyl-4-pyrimidinylidene)acetic acid ethyl ester is a substituted aniline.

Scientific Research Applications

Synthesis and Optical Properties

  • Ethyl 2-cyano-2-[3,4-dicyanopyridin-2(1H)-ylidene]acetate derivatives exhibit solid-state fluorescence with emission maxima in the range of λ 619–641 nm. In solution, the emission maxima range from λ 392 to 486 nm, depending on the solvent (Chunikhin & Ershov, 2021).

Crystal Structure Analysis

  • The title compound, ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate, features a six-membered 1,3-dithiane ring in a twist-boat conformation and molecules stack in layers in the crystal (Boukhedena et al., 2018).

Novel Syntheses

  • Efficient syntheses of related compounds, such as ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate and ethyl (2Z)-(4-cyano-5-oxopyrrolidin-2-ylidene)ethanoate, have been reported (Dawadi & Lugtenburg, 2011).

New Routes to Heterocycles

  • Ethyl (5-cyanomethyl-1,3,4-oxadiazol-2-yl)acetate has been synthesized and its reactivity towards various electrophilic reagents explored (Elnagdi et al., 1988).

Cyclization Reactions

  • The cyclization reaction of 3-methyleneoxindoles with ethyl 2-cyano-2-(3,4-dihydronaphthalen-1(2H)-ylidene)acetate resulted in functionalized compounds depending on substrate structures (Lu et al., 2016).

Antiinflammatory Activity

  • Novel pyrimidine derivatives, including those synthesized from ethyl [(4-methyl-6-phenylpyrimidin-2-yl)oxy]acetate, have been evaluated for their antiinflammatory activities (Al-Ashmawy et al., 1997).

Heterocycle Synthesis

  • One-pot synthesis of 2H-Pyrano(3,2-a)indolizin-2-one derivatives from ethyl 2-(3-cyanoallylidene)- or 2-[3-(ethoxycarbonyl)allylidene]-1,2-dihydropyridin-1-ylacetates has been described (Kakehi et al., 1995).

Lossen Rearrangement

  • Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement has been applied for the synthesis of hydroxamic acids and ureas from carboxylic acids (Thalluri et al., 2014).

Antibacterial Activity

  • Synthesis and antibacterial activity of compounds like oxalates and acetamides of {2-[2-Sopropyltetrahydropyran-4-yl-4-(4-Fluorophenyl)]Ethyl}Arylamines, involving cyano(2-isopropyltetrahydropyran-4-ylidene)acetic acid ethyl ester, have been studied (Arutyunyan et al., 2013).

Tautomeric States and Crystal Structure

  • The tautomeric states and crystal structure of (Z)-Ethyl 2-Cyano-2-(3H-Quinazoline-4-ylidene) Acetate have been explored (Tulyasheva et al., 2005).

properties

Product Name

ethyl (2Z)-2-cyano-2-(1-phenylpyrimidin-4-ylidene)acetate

Molecular Formula

C15H13N3O2

Molecular Weight

267.28g/mol

IUPAC Name

ethyl (2Z)-2-cyano-2-(1-phenylpyrimidin-4-ylidene)acetate

InChI

InChI=1S/C15H13N3O2/c1-2-20-15(19)13(10-16)14-8-9-18(11-17-14)12-6-4-3-5-7-12/h3-9,11H,2H2,1H3/b14-13-

InChI Key

XUZZXSRZRBGXHG-YPKPFQOOSA-N

Isomeric SMILES

CCOC(=O)/C(=C\1/C=CN(C=N1)C2=CC=CC=C2)/C#N

SMILES

CCOC(=O)C(=C1C=CN(C=N1)C2=CC=CC=C2)C#N

Canonical SMILES

CCOC(=O)C(=C1C=CN(C=N1)C2=CC=CC=C2)C#N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
ethyl (2Z)-2-cyano-2-(1-phenylpyrimidin-4-ylidene)acetate
Reactant of Route 2
ethyl (2Z)-2-cyano-2-(1-phenylpyrimidin-4-ylidene)acetate
Reactant of Route 3
Reactant of Route 3
ethyl (2Z)-2-cyano-2-(1-phenylpyrimidin-4-ylidene)acetate
Reactant of Route 4
Reactant of Route 4
ethyl (2Z)-2-cyano-2-(1-phenylpyrimidin-4-ylidene)acetate
Reactant of Route 5
ethyl (2Z)-2-cyano-2-(1-phenylpyrimidin-4-ylidene)acetate
Reactant of Route 6
Reactant of Route 6
ethyl (2Z)-2-cyano-2-(1-phenylpyrimidin-4-ylidene)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.